2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide
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Overview
Description
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes adamantyl, piperazine, benzoyl, and isoquinoline moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the adamantyl acetyl derivative, followed by the introduction of the piperazine ring. Subsequent steps involve the formation of the benzoyl and isoquinoline moieties, culminating in the final coupling reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
Uniqueness
Compared to similar compounds, 2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C50H57N5O6 |
---|---|
Molecular Weight |
824.0 g/mol |
IUPAC Name |
2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C50H57N5O6/c1-60-44-26-39-16-18-53(32-40(39)27-45(44)61-2)17-15-33-7-13-41(14-8-33)51-48(58)42-5-3-4-6-43(42)52-47(57)37-9-11-38(12-10-37)49(59)55-21-19-54(20-22-55)46(56)31-50-28-34-23-35(29-50)25-36(24-34)30-50/h3-14,26-27,34-36H,15-25,28-32H2,1-2H3,(H,51,58)(H,52,57) |
InChI Key |
PMYQUNWGFFRLQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=C(C=C5)C(=O)N6CCN(CC6)C(=O)CC78CC9CC(C7)CC(C9)C8)OC |
Origin of Product |
United States |
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